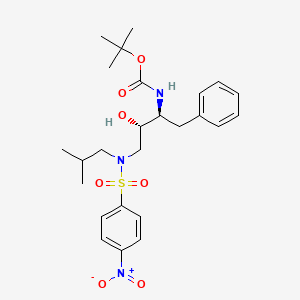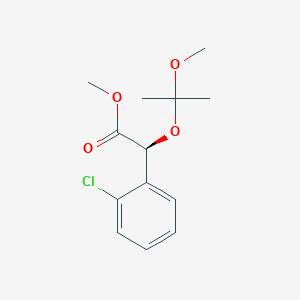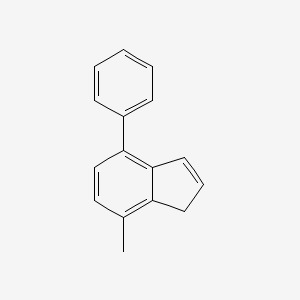
delta4-Cephalexin Diketopiperazine Monosodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta4-Cephalexin Diketopiperazine Monosodium Salt: is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting cell wall synthesis. The this compound is a modified form that includes a diketopiperazine ring, which can influence its chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of delta4-Cephalexin Diketopiperazine Monosodium Salt typically involves the cyclization of cephalexin to form the diketopiperazine ring. This process can be achieved through various methods, including:
Cyclization in Acidic Conditions: Cephalexin is treated with an acid catalyst to promote the formation of the diketopiperazine ring.
Cyclization in Basic Conditions: Alternatively, a base can be used to induce cyclization, often involving reagents like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Batch Reactors: Where the reaction is carried out in a controlled environment with precise temperature and pH control.
Continuous Flow Reactors: For more efficient production, continuous flow reactors can be used to maintain a steady-state reaction, improving scalability and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Delta4-Cephalexin Diketopiperazine Monosodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the diketopiperazine ring are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the diketopiperazine ring, while reduction can lead to reduced forms of the compound .
Applications De Recherche Scientifique
Delta4-Cephalexin Diketopiperazine Monosodium Salt has several scientific research applications, including:
Chemistry: Used as a model compound to study diketopiperazine formation and its impact on chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics or anti-inflammatory agents.
Industry: Utilized in the pharmaceutical industry for the development of new drug formulations and as a reference standard in quality control .
Mécanisme D'action
The mechanism of action of delta4-Cephalexin Diketopiperazine Monosodium Salt involves its interaction with bacterial cell wall synthesis. Similar to cephalexin, it inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell. The diketopiperazine ring may enhance its stability or alter its binding affinity to bacterial enzymes involved in cell wall synthesis .
Comparaison Avec Des Composés Similaires
Cephalexin: The parent compound, widely used as an antibiotic.
Other Diketopiperazine Derivatives: Compounds like penipiperazine A and neofipiperzine C, which also contain diketopiperazine rings and exhibit various biological activities.
Uniqueness: Delta4-Cephalexin Diketopiperazine Monosodium Salt is unique due to its combination of cephalexin’s antibiotic properties with the structural features of a diketopiperazine ring. This combination can potentially enhance its stability, bioavailability, and biological activities compared to other similar compounds .
Propriétés
Numéro CAS |
62673-90-9 |
|---|---|
Formule moléculaire |
C16H16N3NaO4S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
sodium;2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylate |
InChI |
InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9;/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23);/q;+1/p-1 |
Clé InChI |
LUOSJSKXYRTBJA-UHFFFAOYSA-M |
SMILES canonique |
CC1CSC(N=C1C(=O)[O-])C2C(=O)NC(C(=O)N2)C3=CC=CC=C3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


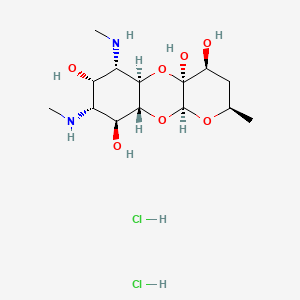
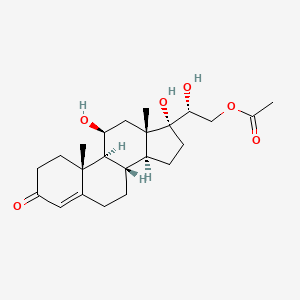
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
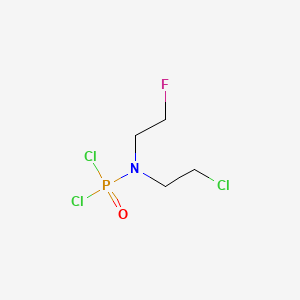
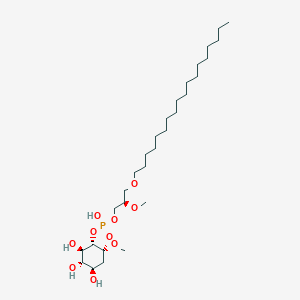
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
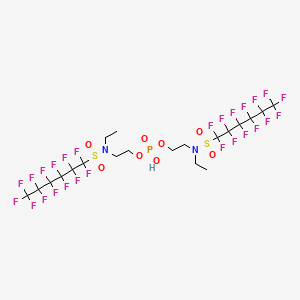
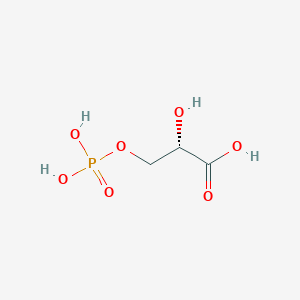
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)

